1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide is a complex organic compound with a significant role in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:
Formation of the amino acid derivatives: This involves the reaction of 2-amino-3-(4-hydroxyphenyl)propanoic acid with appropriate reagents to introduce the necessary functional groups.
Coupling reactions: These steps involve the use of coupling agents such as carbodiimides to link the intermediate compounds, forming peptide bonds.
Final assembly: The final product is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxamide to amine.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and oxo derivatives, while reduction can produce amines and other reduced forms of the compound.
Scientific Research Applications
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions and enzyme activity.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid with a similar hydroxyphenyl group, used in protein synthesis and signaling pathways.
Phenylalanine: Another amino acid with a phenyl group, involved in protein synthesis and metabolic processes.
Uniqueness
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C30H40N6O6S |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H40N6O6S/c1-43-15-13-23(35-28(40)22(31)16-20-9-11-21(37)12-10-20)29(41)33-18-26(38)34-24(17-19-6-3-2-4-7-19)30(42)36-14-5-8-25(36)27(32)39/h2-4,6-7,9-12,22-25,37H,5,8,13-18,31H2,1H3,(H2,32,39)(H,33,41)(H,34,38)(H,35,40) |
InChI Key |
UIRWGVLTPPSGEN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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